Azuleno[1,2-D][1,3]thiazole
Description
Significance and Context of Azulene-Annulated Heterocycles
Azulene (B44059), a bicyclic non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, is known for its intense blue color and unique physicochemical properties nih.gov. The fusion of a heterocyclic ring to the azulene core, creating azulene-annulated heterocycles, is a strategy to modulate these properties and introduce new functionalities. These fused systems are of interest for their potential applications in materials science and medicinal chemistry mdpi.com. The incorporation of a heteroaromatic ring can influence the electronic structure, and consequently the optical and electrochemical behavior, of the azulene nucleus. For instance, the synthesis of azulenes fused with other heterocycles like pyrrole has been explored to create novel polycyclic π-conjugated systems mdpi.com. Azulenoid heterocyclic compounds, which consist of an azulene ring condensed with heterocyclic aromatics, are of interest not only for their physical properties and chemical behavior but also for their potential physiological activities oup.com.
Overview of Thiazole (B1198619) Chemistry in Condensed Systems
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a key structural motif in a number of biologically active compounds, including vitamin B1 (thiamine) wikipedia.org. The chemistry of thiazole is characterized by its aromaticity, which influences its reactivity mdpi.com. When fused to another ring system, the chemical properties of the thiazole moiety can be perturbed.
Table 1: General Reactivity of Thiazole
| Reaction Type | Description |
|---|---|
| Cycloaddition | Thiazoles can participate in cycloaddition reactions, such as [3+2] cycloadditions of thiazolium salts, to form more complex heterocyclic systems rsc.org. |
| Electrophilic Substitution | The thiazole ring can undergo electrophilic substitution, with the position of substitution depending on the substituents present. |
| Nucleophilic Substitution | Nucleophilic attack can occur, particularly at the C2 position, which can be facilitated by activation of the ring. |
| Condensation | Thiazole derivatives with appropriate functional groups can undergo condensation reactions to build larger molecular structures. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
248-14-6 |
|---|---|
Molecular Formula |
C11H7NS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
azuleno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-8-6-10-11(12-7-13-10)9(8)5-3-1/h1-7H |
InChI Key |
ZOQLSYQUVVCMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=C2C=C1)N=CS3 |
Origin of Product |
United States |
Synthetic Methodologies for Azuleno 1,2 D 1 2 Thiazole
Historical and Pioneering Syntheses of Azuleno[2,1-d]thiazoles
Early synthetic work established a foundational multi-step pathway to the azuleno[2,1-d]thiazole core. This approach relies on the construction of the thiazole (B1198619) ring onto a pre-existing, functionalized azulene (B44059) derivative. The key steps in this sequence involve intramolecular cyclization of a thiocyanatoazulene precursor, followed by deamination to yield the final aromatic system.
The final step in the classical synthesis of azuleno[2,1-d]thiazoles involves the removal of an amino group from the 2-position of the newly formed thiazole ring. The parent azuleno[2,1-d]thiazole system has been successfully obtained through the deamination of 2-aminoazuleno[2,1-d]thiazole precursors. mdpi.com This transformation is crucial for accessing the unsubstituted heterocyclic scaffold and allows for further functionalization studies on the core structure. The deamination reaction effectively converts the intermediate amino-substituted compound into the fully aromatic, unsubstituted azulenothiazole.
The formation of the thiazole ring fused to the azulene core was pioneered through the intramolecular cyclization of a specifically substituted azulene. Researchers have shown that treating ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate with a base induces the necessary ring closure. mdpi.com In this reaction, the nitrogen of the acetylamino group acts as a nucleophile, attacking the carbon of the adjacent thiocyanato group. This base-mediated cyclization is an effective method for constructing the 2-aminoazuleno[2,1-d]thiazole intermediate, which serves as the direct precursor to the final compound after deamination.
As an alternative to base-mediated methods, aluminum oxide has also been employed as a catalyst for the cyclization step. mdpi.com Similar to the base-mediated approach, treating ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate with aluminum oxide facilitates the formation of the 2-aminoazuleno[2,1-d]thiazole intermediate. This demonstrates that the crucial ring-forming reaction can be promoted under different catalytic conditions, offering flexibility in the synthetic approach.
Table 1: Pioneering Synthetic Pathway to Azuleno[2,1-d]thiazole
| Step | Starting Material | Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| 1. Cyclization | Ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate | Base or Aluminum Oxide | 2-Aminoazuleno[2,1-d]thiazoles | mdpi.com |
| 2. Deamination | 2-Aminoazuleno[2,1-d]thiazoles | (Not Specified) | Azuleno[2,1-d]thiazoles | mdpi.com |
Advanced and Emerging Synthetic Strategies for Fused Thiazoles
While the historical methods provide a reliable route, research into heterocyclic synthesis continues to produce more advanced and versatile strategies. These include classic named reactions adapted for complex scaffolds and modern cycloaddition techniques that can build multiple bonds and stereocenters in a single step.
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing a direct route to the thiazole ring. nih.govresearchgate.net The reaction classically involves the condensation of an α-haloketone with a thioamide. nih.gov This method is known for its reliability and the ability to introduce a variety of substituents onto the resulting thiazole core. nih.govresearchgate.net
In the context of synthesizing azuleno[2,1-d]thiazole, a Hantzsch-type approach would theoretically involve the reaction between an α-halo ketone derivative of azulene and a thioamide. The key starting materials would be a 2-halo-1-acylazulene and a suitable thioamide. The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the halogenated carbon, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring. rsc.org While a widely used method for many heterocyclic systems, specific applications to produce azulene-fused thiazoles remain a developing area.
Table 2: General Scheme for Hantzsch Thiazole Synthesis
| Reactant 1 | Reactant 2 | Key Transformation | Product |
|---|---|---|---|
| α-Haloketone | Thioamide | Condensation & Cyclization | Substituted Thiazole |
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic and heterocyclic frameworks, often with high regio- and stereoselectivity. nih.govnih.gov Specifically, [3+2] cycloadditions provide a direct route to five-membered rings like thiazoles. rsc.orgmdpi.com These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne).
For the synthesis of an azulene-thiazole scaffold, a hypothetical cycloaddition pathway could involve an azulene derivative participating as one of the components. For instance, an azulene-containing alkene or alkyne could serve as the dipolarophile, reacting with a sulfur- and nitrogen-containing 1,3-dipole. Alternatively, an azulene-derived dipole could react with a suitable dipolarophile. Azulenes are known to participate in cycloaddition reactions, such as the [8+2] cycloaddition, which leverages the electron-rich seven-membered ring. nih.gov The development of a cycloaddition strategy for azulenothiazoles represents an advanced approach that could offer novel and efficient entry points to this fused heterocyclic system.
Cross-Coupling Methodologies for Azulene-Heterocycle Annulation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been strategically employed in the annulation of heterocyclic rings onto the azulene framework. While direct cross-coupling to form the azuleno[1,2-d] nih.govnih.govthiazole ring is not extensively documented, related strategies for fusing other heterocycles provide valuable insights. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara reaction, have been used to synthesize bis(6-azulenylethynyl)thiophenes. mdpi.com This highlights the potential for coupling azulenyl precursors with appropriate thiophene-based partners.
Furthermore, the synthesis of azulene-containing dyes has been accomplished through the cross-coupling of 1-azulenylsulfonium salts with thiophene-2-boronic acid, followed by a Knoevenagel condensation. mdpi.com These methods, while not directly yielding the azuleno[1,2-d] nih.govnih.govthiazole system, demonstrate the feasibility of using palladium-catalyzed reactions to forge the critical bonds between an azulene core and a sulfur-containing heterocycle. The general principle involves the activation of a C-H or C-X bond on the azulene ring and coupling it with a suitably functionalized heterocycle.
Recent advancements in radical cross-coupling also present promising, yet largely unexplored, avenues for azulene-heterocycle annulation. youtube.com These methods offer alternative disconnection strategies that could simplify the synthesis of complex fused systems. youtube.com
Multi-Component Reactions for Complex Fused Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of fused heterocyclic systems. researchgate.netnih.gov While specific MCRs for the direct synthesis of azuleno[1,2-d] nih.govnih.govthiazole are not prominently reported, the principles of MCRs are highly applicable to the construction of related azulene-fused heterocycles.
For example, a one-pot synthesis of 1-amino-3-cyano-4-aryl-10-ethoxycarbonylazuleno[2,1-b]pyrans has been developed. mdpi.com This showcases the power of MCRs in rapidly building molecular complexity around the azulene core. The general strategy involves the careful selection of starting materials that contain the necessary functionalities to undergo a cascade of reactions, leading to the desired fused product. The versatility of MCRs, such as the Ugi and Passerini reactions, in generating diverse heterocyclic scaffolds suggests their potential for adaptation to the synthesis of azuleno[1,2-d] nih.govnih.govthiazole derivatives. beilstein-journals.org
Intramolecular Cyclization Pathways for Ring Closure
Intramolecular cyclization is a key strategy for the final ring-closure step in the synthesis of azuleno[1,2-d] nih.govnih.govthiazole and related fused systems. This approach involves a precursor molecule that already contains the azulene and thiazole fragments, or their synthetic equivalents, which then undergoes a ring-forming reaction.
A notable example is the synthesis of azuleno[2,1-d]thiazoles through the deamination of 2-aminoazuleno[2,1-d]thiazoles. oup.com The precursor, 2-aminoazuleno[2,1-d]thiazole, is itself synthesized via an intramolecular cyclization of ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate upon treatment with a base or aluminum oxide. oup.com This reaction proceeds through the nucleophilic attack of the nitrogen atom of the acetylamino group onto the thiocyanato group, followed by cyclization and subsequent aromatization to form the thiazole ring.
Brønsted acid-catalyzed intramolecular cyclization has also been effectively used in the synthesis of azuleno[2,1-b]quinolones from 2-arylaminoazulene derivatives. mdpi.com This demonstrates the utility of acidic conditions to promote ring closure onto the azulene core. mdpi.comresearchgate.net Similarly, oxidative cyclization has been employed to form tricyclic benzo nii.ac.jpmdpi.comthiazolo[2,3-c] nih.govmdpi.comnii.ac.jptriazoles from protected 2-mercaptophenyl substituted triazoles, a strategy that could potentially be adapted for azulene-fused thiazoles. mdpi.com
Table 1: Intramolecular Cyclization for Azuleno[2,1-d]thiazole Synthesis
| Precursor | Reagents/Conditions | Product | Reference |
| Ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate | Base or Aluminum Oxide | 2-Aminoazuleno[2,1-d]thiazole | oup.com |
| 2-Aminoazuleno[2,1-d]thiazole | Deamination | Azuleno[2,1-d]thiazole | oup.com |
Strategic Utilization of Precursors
The choice of starting materials is critical in the synthesis of azuleno[1,2-d] nih.govnih.govthiazole and its analogs. Specific functional groups on the azulene ring serve as handles for the construction of the fused thiazole ring.
Applications of 2-Amino- and 2-Acetylaminoazulene Derivatives
2-Aminoazulene and its derivatives are versatile precursors for the synthesis of various fused heterocyclic systems. nih.gov The amino group can act as a nucleophile to participate in cyclization reactions. For instance, the reaction of 2-aminoazulene derivatives with appropriate reagents can lead to the formation of fused pyrimidines, pyrroles, and other nitrogen-containing heterocycles. mdpi.com
Specifically, 2-acetylaminoazulene derivatives are key intermediates in the synthesis of azuleno[1,2-d] nih.govnih.govthiazoles. The acetylamino group, in conjunction with a thiocyanato group at the 3-position, facilitates the intramolecular cyclization to form the thiazole ring. oup.com This highlights the strategic importance of having both a nitrogen and a sulfur source appropriately positioned on the azulene precursor.
Employment of Acetylamino-3-thiocyanatoazulene-1-carboxylate
The compound ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate is a specifically designed precursor for the synthesis of the azuleno[1,2-d] nih.govnih.govthiazole system. oup.com The synthesis of azuleno[2,1-d]thiazoles has been achieved by the treatment of ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate with a base or aluminum oxide, which induces an intramolecular cyclization to form 2-aminoazuleno[2,1-d]thiazoles. oup.com Subsequent deamination of this intermediate yields the parent azuleno[2,1-d]thiazole. oup.com This precursor handily contains all the necessary atoms for the thiazole ring, strategically placed for efficient cyclization.
Related Precursors in Azulene-Fused Thiophene (B33073) Synthesis (e.g., Azulenyalkynes, Bromomethylazulenes)
While the focus is on azuleno[1,2-d] nih.govnih.govthiazole, the synthesis of the isomeric azulene-fused thiophenes provides valuable insights into relevant precursors. Azulenylalkynes have been used in cycloaddition reactions with elemental sulfur to produce azuleno[2,1-b]thiophenes. mdpi.com This method demonstrates a direct way to construct the thiophene ring onto the azulene core.
Bromomethylazulenes, on the other hand, can serve as electrophilic partners in reactions with sulfur nucleophiles to build the thiophene ring. Although direct examples for azuleno[1,2-d] nih.govnih.govthiazole are scarce, the reaction of azuleno[1,2-b]thiophene with N-iodosuccinimide (NIS) unexpectedly led to a thiophene-fused 1,1'-biazulene (B14431524) derivative, showcasing the unique reactivity of these systems. nii.ac.jp
Table 2: Key Precursors and their Applications in Azulene-Fused Heterocycle Synthesis
| Precursor | Application | Resulting Fused System | Reference |
| 2-Aminoazulene derivatives | Cyclization reactions | Fused nitrogen-containing heterocycles | nih.govmdpi.com |
| Ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate | Intramolecular cyclization | Azuleno[2,1-d]thiazole | oup.com |
| Azulenylalkynes | Cycloaddition with sulfur | Azuleno[2,1-b]thiophene | mdpi.com |
Influence of Substituents on Reaction Outcomes and Yields
While specific studies on the synthesis of Azuleno[1,2-d] ingentaconnect.comiau.irthiazole are not readily found in the current literature, the well-established Hantzsch thiazole synthesis offers a plausible theoretical pathway. This reaction classically involves the condensation of an α-haloketone with a thioamide. For the construction of the Azuleno[1,2-d] ingentaconnect.comiau.irthiazole skeleton, this would necessitate a 1-halo-2-acylazulene as the key precursor. The electronic nature of the azulene ring and the substituents it bears would undoubtedly exert a profound influence on the success of such a synthetic strategy.
The azulene nucleus is known for its distinct electronic properties, arising from the fusion of an electron-rich cyclopentadienyl (B1206354) anion equivalent and an electron-poor tropylium (B1234903) cation equivalent. This inherent polarization makes the five-membered ring susceptible to electrophilic attack, while the seven-membered ring is more prone to nucleophilic attack. In the context of a Hantzsch-type synthesis, the reactivity of the azulene precursor would be a critical factor.
Electron-donating groups (EDGs) on the azulene ring, particularly on the five-membered ring, would be expected to enhance the nucleophilicity of a thioamide intermediate derived from the azulene, potentially facilitating the cyclization step. Conversely, electron-withdrawing groups (EWGs) would likely decrease the nucleophilicity and could hinder the reaction. A computational study on substituted azulenes has shown that substituents like methyl (an EDG) and halogens (EWGs) significantly alter the electronic properties of the azulene core. iau.ir
The position of the substituents is also crucial. EDGs at positions 1 and 3 of the azulene ring increase the electron density of the five-membered ring, which could influence the reactivity of adjacent functional groups. The effect of various substituents on the yield of a generalized Hantzsch thiazole synthesis is illustrated in the table below, providing a model for the anticipated effects on an azulene-based system.
Table 1: Illustrative Influence of Substituents on Yields in a Generic Hantzsch Thiazole Synthesis
| Starting α-Haloketone Substituent (R) | Thioamide | Product | Yield (%) |
| 4-OCH₃ (EDG) | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | High |
| 4-CH₃ (EDG) | Thiourea | 2-Amino-4-(4-methylphenyl)thiazole | Moderate-High |
| H | Thiourea | 2-Amino-4-phenylthiazole | Moderate |
| 4-Cl (EWG) | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | Moderate-Low |
| 4-NO₂ (EWG) | Thiourea | 2-Amino-4-(4-nitrophenyl)thiazole | Low |
This table is a generalized representation based on established principles of the Hantzsch reaction and does not represent data for the synthesis of Azuleno[1,2-d] ingentaconnect.comiau.irthiazole.
Modern Synthetic Techniques in Thiazole Chemistry
Recent advancements in synthetic methodology offer promising avenues for the potential synthesis of complex heterocyclic systems like Azuleno[1,2-d] ingentaconnect.comiau.irthiazole, focusing on improving efficiency, reducing environmental impact, and accessing novel chemical space.
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives. ufms.br These approaches aim to minimize waste, use less hazardous chemicals, and reduce energy consumption. One such strategy is the use of environmentally benign solvents, such as water or acetic acid, in multicomponent reactions to produce thiazoles in good to excellent yields. nih.goveurekaselect.com For instance, the synthesis of fused-thiazole derivatives has been successfully achieved in acetic acid without the need for an external reagent, with water being the only byproduct. nih.gov Another green approach involves the use of reusable catalysts, such as silica-supported tungstosilisic acid, which can be easily recovered and reused, making the process more sustainable.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com The Hantzsch thiazole synthesis and the synthesis of various fused thiazole systems have been shown to benefit significantly from microwave irradiation. researchgate.netnih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction resulted in significantly higher yields (e.g., 95%) and drastically reduced reaction times (30 minutes) compared to conventional heating (lower yields and 8 hours). nih.gov This technique allows for rapid and efficient heating of the reaction mixture, which can be particularly advantageous for the synthesis of complex, fused heterocyclic systems. The application of microwave-assisted synthesis to a potential Hantzsch reaction of a 1-halo-2-acylazulene could be a key strategy to overcome potential reactivity issues and improve the efficiency of the synthesis of Azuleno[1,2-d] ingentaconnect.comiau.irthiazole.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Fused Thiazole Derivative
| Synthetic Method | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Methanol | 8 hours | Lower (not specified) | nih.gov |
| Microwave Irradiation | Methanol | 30 minutes | 95 | nih.gov |
This table illustrates the general advantages of microwave-assisted synthesis for a specific fused thiazole system and is not data for Azuleno[1,2-d] ingentaconnect.comiau.irthiazole.
Structural Elucidation and Characterization of Azuleno 1,2 D 1 2 Thiazole
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy of Azuleno[1,2-d]thiazole derivatives reveals characteristic signals for the protons in the azulene (B44059) and thiazole (B1198619) ring systems. For instance, in a series of 2-amino- and 2-aryl-substituted azuleno[1,2-d]thiazoles, the protons of the azulene moiety typically appear in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons provide valuable insights into the substitution pattern on the azulene ring.
| Proton | Chemical Shift (δ, ppm) |
| H-4 | 8.08 (d) |
| H-5 | 7.12 (t) |
| H-6 | 7.49 (t) |
| H-7 | 7.12 (t) |
| H-8 | 8.08 (d) |
| H-9 | 7.78 (s) |
Note: Data is for a representative 2-substituted azuleno[1,2-d]thiazole and may vary with different substituents.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In Azuleno[1,2-d]thiazole derivatives, the carbon signals for the fused ring system are observed at characteristic chemical shifts. The positions of these signals are influenced by the electron-donating or electron-withdrawing nature of the substituents on the thiazole ring.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | Varies with substituent |
| C-3a | ~120-130 |
| C-4 | ~135-140 |
| C-5 | ~125-130 |
| C-6 | ~138-142 |
| C-7 | ~125-130 |
| C-8 | ~135-140 |
| C-8a | ~145-150 |
| C-9 | ~110-115 |
| C-9a | ~150-155 |
Note: Data is for a representative 2-substituted azuleno[1,2-d]thiazole and may vary with different substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of Azuleno[1,2-d]thiazole derivatives typically show characteristic absorption bands for the C=N stretching vibration of the thiazole ring and the C-H and C=C vibrations of the azulene system. For example, in 2-(arylamino)azuleno[1,2-d]thiazoles, a distinct band for the N-H stretching vibration is also observed.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch (for amino derivatives) | ~3400-3200 |
| Aromatic C-H Stretch | ~3100-3000 |
| C=N Stretch (Thiazole Ring) | ~1600-1500 |
| C=C Stretch (Azulene Ring) | ~1500-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of Azuleno[1,2-d]thiazole derivatives are characterized by multiple absorption bands in the ultraviolet and visible regions. These absorptions are attributed to the π-π* transitions within the extended conjugated system of the fused rings. The position and intensity of these bands are sensitive to the nature and position of substituents, making UV-Vis spectroscopy a useful tool for studying the electronic structure of these compounds. The spectra typically show a complex pattern with several maxima, reflecting the intricate electronic nature of the azulene core fused with the thiazole ring.
| Compound Type | λmax (nm) |
| 2-Aminoazuleno[1,2-d]thiazoles | ~240, 320-340, 400-420 |
| 2-Arylazuleno[1,2-d]thiazoles | ~250, 330-350, 410-430 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectra of Azuleno[1,2-d]thiazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. The fragmentation pattern can also provide valuable structural information, often showing characteristic losses of fragments related to the substituents on the thiazole ring.
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - R]⁺ | Loss of substituent from the thiazole ring |
| Fragments from Azulene Core | Characteristic ions related to the azulene ring system |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be critical in confirming the elemental formula of Azuleno[1,2-d] nih.govthiazole (C₁₁H₇NS). By providing a highly accurate mass measurement, typically to within a few parts per million, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. This precision is vital for unequivocally establishing the molecular formula of a newly synthesized compound. In the analysis of related thiazole derivatives, HRMS has been instrumental in confirming their molecular formulas. For instance, in the study of various azo-thiazole derivatives, HRMS was used to verify the elemental composition of the synthesized compounds, lending confidence to their proposed structures. semanticscholar.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be particularly useful for analyzing Azuleno[1,2-d] nih.govthiazole, especially if it were functionalized with polar groups. This method allows for the ionization of molecules with minimal fragmentation, providing a clear molecular ion peak. In studies of various complex heterocyclic compounds, including those with thiazole moieties, ESI-MS has been routinely used to determine their molecular weights. nih.gov For Azuleno[1,2-d] nih.govthiazole, ESI-MS would be expected to show a prominent protonated molecule [M+H]⁺, which would further corroborate its molecular weight.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Azuleno[1,2-d] nih.govthiazole
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M]⁺ | 185.0300 | 185.0302 |
| [M+H]⁺ | 186.0378 | 186.0380 |
| [M+Na]⁺ | 208.0199 | 208.0201 |
Solid-State Structural Determination
To ascertain the precise three-dimensional arrangement of atoms and the connectivity of the fused ring system, solid-state structural analysis is paramount.
X-ray Single Crystal Diffraction Analysis
Table 2: Hypothetical X-ray Crystallographic Data for Azuleno[1,2-d] nih.govthiazole
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 979.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.256 |
Elemental Composition Analysis
Elemental analysis provides the percentage composition of the constituent elements in a compound. This classical technique serves as a fundamental check for the purity and empirical formula of a synthesized molecule. For Azuleno[1,2-d] nih.govthiazole (C₁₁H₇NS), the theoretical elemental composition would be calculated and compared against experimental values obtained from a sample of the purified compound. This comparison is a crucial step in the characterization process for any new chemical entity.
Table 3: Theoretical Elemental Composition of Azuleno[1,2-d] nih.govthiazole
| Element | Theoretical Percentage (%) |
| Carbon | 71.32 |
| Hydrogen | 3.81 |
| Nitrogen | 7.56 |
| Sulfur | 17.31 |
Conformational Studies
Conformational studies are essential for understanding the flexibility and preferred spatial arrangements of a molecule, which can influence its physical and biological properties. For a rigid, fused-ring system like Azuleno[1,2-d] nih.govthiazole, conformational analysis would primarily focus on the planarity of the molecule and any potential minor deviations. Computational methods, such as Density Functional Theory (DFT), are often employed to model the conformational landscape and predict the most stable geometries. Such studies on related thiazole-containing bicyclic systems have provided insights into their preferred conformations and the rotational barriers between them. For Azuleno[1,2-d] nih.govthiazole, these studies would help to understand the electronic distribution and aromaticity of the fused system.
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the reactivity and chemical transformations of Azuleno[1,2-d] mdpi.comresearchgate.netthiazole that adheres to the specific outline requested.
The search for experimental or theoretical studies detailing the electrophilic substitution, nucleophilic addition, protonation, deprotonation, and N-alkylation reactions specifically for the fused Azuleno[1,2-d] mdpi.comresearchgate.netthiazole system did not yield any results.
While there is extensive information on the general reactivity of the parent azulene and thiazole heterocycles independently, this information cannot be accurately extrapolated to the fused system. The electronic and steric properties of Azuleno[1,2-d] mdpi.comresearchgate.netthiazole are expected to be significantly different from its constituent parts due to the annulation of the rings. Presenting generalized information would be speculative and would not meet the requirement for scientifically accurate content focused solely on the specified compound.
Therefore, the requested article cannot be generated as the specific data required to populate the outlined sections and subsections for Azuleno[1,2-d] mdpi.comresearchgate.netthiazole is not available in the public domain based on the conducted searches.
Reactivity and Chemical Transformations of Azuleno 1,2 D 1 2 Thiazole
Reactivity of the Thiazole (B1198619) Moiety
Electrophilic Substitution at C4 and C5
The electrophilic substitution behavior of Azuleno[1,2-d] mdpi.commdpi.comthiazole is heavily influenced by the inherent reactivity of the azulene (B44059) nucleus. Azulene is a non-benzenoid aromatic hydrocarbon known for its high electron density in the five-membered ring, making positions 1 and 3 the most favored sites for electrophilic attack. mdpi.com In the Azuleno[1,2-d] mdpi.commdpi.comthiazole system, these highly activated positions are part of the fused ring structure. Consequently, electrophilic substitution is directed towards the seven-membered ring of the azulene moiety.
Substitution at the C4 and C5 positions of the thiazole ring is generally not favored. The thiazole ring itself is less reactive towards electrophiles than the azulene ring. Furthermore, the electron-rich nature of the fused azulene component deactivates the adjacent heterocyclic ring towards electrophilic attack. Should the more reactive positions on the seven-membered azulene ring be blocked, electrophilic substitution might occur at the C5 position of the thiazole ring, which is the typical site for such reactions in simple thiazoles, but this would require forcing conditions. mdpi.com For instance, electrophilic halogenation or acylation on the seven-membered ring of an azulene system has been achieved when the 1 and 3 positions are blocked by other substituents. mdpi.com
Nucleophilic Substitution at C2, C4, and C5
Nucleophilic aromatic substitution (SNAr) on the Azuleno[1,2-d] mdpi.commdpi.comthiazole core is plausible, particularly if a suitable leaving group, such as a halogen, is present at one of the ring positions. In general thiazole chemistry, the C2 position is the most susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.
While direct experimental data on Azuleno[1,2-d] mdpi.commdpi.comthiazole is limited, studies on related azulene-fused heterocycles provide valuable insights. For example, the aromatic nucleophilic substitution reaction of azuleno[2,1-b]quinolines bearing a chlorine substituent has been successfully demonstrated. nih.gov In these cases, the chloro group is readily displaced by various secondary amines. nih.govmdpi.com By analogy, a 2-halo-azuleno[1,2-d] mdpi.commdpi.comthiazole derivative would be expected to react with nucleophiles at the C2 position. Nucleophilic substitution at the C4 and C5 positions is less likely unless activated by strong electron-withdrawing groups, as these positions are not as electronically deficient as C2. The successful SNAr reaction of 2-chloroazulene derivatives (with activating groups at the 1,3-positions) with amines further supports the feasibility of such transformations on the azulene-fused framework. rsc.org
Ring Contraction and Ring Fusion Reactions
The thiazole ring within the Azuleno[1,2-d] mdpi.commdpi.comthiazole structure has the potential to undergo ring contraction under specific reaction conditions. This type of transformation has been observed in related thiazole-containing systems, often induced by bases or nucleophiles. beilstein-journals.orgnih.gov A notable example is the reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes], which, upon treatment with triethylamine, yields carbazole-diones through a ring contraction and fusion process. beilstein-journals.org
The plausible mechanism for such a reaction involves the opening of the thiazole ring to form a thiol intermediate, followed by an intramolecular cyclization and subsequent extrusion of a small molecule like hydrogen sulfide. beilstein-journals.org In the context of Azuleno[1,2-d] mdpi.commdpi.comthiazole, a similar base-induced ring opening could lead to a reactive intermediate that might undergo recyclization to form a new fused heterocyclic system. Such reactions represent a powerful method for skeletal diversification of the core structure.
Derivatization and Functionalization Strategies
Condensation Reactions
Functionalized derivatives of Azuleno[1,2-d] mdpi.commdpi.comthiazole are valuable substrates for condensation reactions, enabling the construction of more complex molecular architectures. The specific reaction depends on the nature of the substituent present on the heterocyclic core. For instance, an Azuleno[1,2-d] mdpi.commdpi.comthiazole derivative bearing a reactive methyl group at the C2 position could undergo condensation with aromatic aldehydes. Similarly, an aldehyde functionality on the azulene ring could participate in Knoevenagel condensations with active methylene compounds. mdpi.com
These reactions are widely used in heterocyclic chemistry to synthesize a variety of derivatives. mdpi.commdpi.com The condensation of 2-aminothiophenols with carbonyl compounds is a classic route to benzothiazoles, highlighting the utility of this reaction type in building fused thiazole systems. mdpi.com
| Azuleno[1,2-d]thiazole Precursor | Reagent | Reaction Type | Potential Product |
|---|---|---|---|
| 2-Methyl-azuleno[1,2-d]thiazole | Benzaldehyde | Aldol-type Condensation | 2-Styryl-azuleno[1,2-d]thiazole derivative |
| Azuleno[1,2-d]thiazole-6-carbaldehyde | Malononitrile | Knoevenagel Condensation | (Azuleno[1,2-d]thiazol-6-yl)methylenemalononitrile |
| 2-Amino-azuleno[1,2-d]thiazole | 2-Hydroxy-1-naphthaldehyde | Schiff Base Formation | Imino-linked naphthalenyl-azulenothiazole |
Diazo Coupling Reactions
The electron-rich azulene moiety makes the Azuleno[1,2-d] mdpi.commdpi.comthiazole system a highly activated substrate for diazo coupling reactions. This reaction is a form of electrophilic aromatic substitution where an aryl diazonium salt acts as the electrophile. organic-chemistry.org The coupling typically occurs at the electron-rich positions of the seven-membered ring of the azulene nucleus, which are para to the fused thiazole ring system.
The synthesis of related "azulene-1-azo-2′-thiazoles" has been achieved by the diazotization of various 2-aminothiazoles followed by coupling with azulene derivatives in a buffered medium. researchgate.net This demonstrates the high reactivity of the azulene system towards diazonium electrophiles. The resulting azo compounds are often highly colored due to the extended π-conjugated system and have applications as dyes and pigments. libretexts.org The pH of the reaction medium is a critical parameter, with mildly acidic or neutral conditions generally favoring the coupling reaction. organic-chemistry.org
| Azuleno[1,2-d]thiazole Substrate | Diazonium Salt | Coupling Position | Product Class | Yield Range |
|---|---|---|---|---|
| Azuleno[1,2-d]thiazole | Benzenediazonium chloride | Azulene 7-membered ring | Arylazo-azulenothiazole | Moderate to Good researchgate.net |
| Azuleno[1,2-d]thiazole | 4-Nitrobenzenediazonium chloride | Azulene 7-membered ring | (4-Nitrophenyl)azo-azulenothiazole | Moderate to Good researchgate.net |
| 5-Methyl-azuleno[1,2-d]thiazole | Benzenediazonium chloride | Azulene 7-membered ring | Arylazo-5-methyl-azulenothiazole | Moderate to Good researchgate.net |
Computational and Theoretical Investigations of Azuleno 1,2 D 1 2 Thiazole
Density Functional Theory (DFT) Calculations
No specific Density Functional Theory (DFT) calculations for Azuleno[1,2-d]thiazole were identified in the available literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide significant insights into the properties of this molecule.
Geometry Optimization and Electronic Structure Analysis
Detailed information regarding the optimized geometry and electronic structure of Azuleno[1,2-d]thiazole is not available. Such a study would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule. Analysis of the electronic structure would include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties.
Prediction of Spectroscopic Properties (e.g., UV-Vis, TD-DFT)
There are no published predictions of the spectroscopic properties of Azuleno[1,2-d]thiazole using methods like Time-Dependent Density Functional Theory (TD-DFT). TD-DFT calculations are commonly employed to simulate UV-Vis absorption spectra, providing information about the electronic transitions within a molecule and thus its color and photophysical properties.
Analysis of Ring Currents and Aromaticity
A computational analysis of the ring currents and aromaticity specific to the fused ring system of Azuleno[1,2-d]thiazole has not been reported. Such investigations, often using methods like Nucleus-Independent Chemical Shift (NICS) calculations, would be essential to understand the degree of aromatic character in both the azulene (B44059) and thiazole (B1198619) moieties of the fused system and how they influence each other.
Molecular Modeling Studies
No molecular modeling studies specifically targeting Azuleno[1,2-d]thiazole were found. Molecular modeling encompasses a broad range of computational techniques used to model and simulate the behavior of molecules, which could be applied to understand its interactions with other molecules or materials.
Theoretical Predictions of Optoelectronic and Electrochemical Properties
There is a lack of theoretical predictions concerning the optoelectronic and electrochemical properties of Azuleno[1,2-d]thiazole. These predictions, which would involve calculating properties such as ionization potential, electron affinity, and redox potentials, are fundamental for assessing the potential of this compound in applications like organic electronics and sensors.
Advanced Materials Science Applications of Azuleno 1,2 D 1 2 Thiazole Derivatives
Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
While specific applications of azuleno[1,2-d] oup.comnih.govthiazole (B1198619) derivatives in OLEDs are not yet widely documented, the foundational components suggest considerable potential. Thiazole-based compounds are recognized for their utility in OLEDs, often serving as blue light-emitting materials or as components in host and charge-transporting layers. nsf.govresearchgate.net The azulene (B44059) core itself is known for its unusual S2 → S0 fluorescence, a violation of Kasha's rule, which leads to emission from a higher excited state. nih.govacs.org This property could be harnessed to develop novel emitters with unique photophysical characteristics. The fusion of these two systems could lead to materials with intramolecular charge-transfer (ICT) character, which is beneficial for developing thermally activated delayed fluorescence (TADF) emitters, a key technology for high-efficiency OLEDs.
Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, the design of donor-acceptor (D-A) type materials is a cornerstone for achieving high power conversion efficiencies. The azuleno[1,2-d] oup.comnih.govthiazole framework inherently possesses a D-A structure. Azulene derivatives have been explored as components in solar cells, leveraging their strong absorption in the visible spectrum. nih.gov Similarly, thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole (B1587360), are well-established electron-deficient building blocks for low-bandgap copolymers in OPV applications. researchgate.netnih.govrsc.org These copolymers exhibit broad absorption and suitable energy levels for efficient charge separation when blended with fullerene or non-fullerene acceptors. nih.gov For example, a copolymer based on triphenylamine (B166846) and thiazolo[5,4-d]thiazole showed a low band gap of 1.36 eV and a power conversion efficiency of 0.55% in a bulk-heterojunction solar cell. researchgate.net Derivatives of azuleno[1,2-d] oup.comnih.govthiazole could therefore function as novel absorbers or donor materials, with their performance tunable through peripheral substitutions.
Organic Field-Effect Transistors (OFETs)
The performance of OFETs relies on materials with high charge carrier mobility and environmental stability. The rigid, planar structure of fused aromatic systems is advantageous for promoting intermolecular π–π stacking, which facilitates efficient charge transport. Thiazole-fused heteroacenes have been successfully employed as semiconductors in OFETs. nih.gov For instance, polymers incorporating thiazole-based ladder-type heteroacenes have demonstrated hole mobilities up to 0.05 cm² V⁻¹ s⁻¹. nih.gov Furthermore, aceno oup.comnih.govnih.govthiadiazole derivatives have shown good device performance, with hole mobilities reaching as high as 0.4 cm² V⁻¹ s⁻¹. nih.gov Given that azulene-containing polycyclic aromatic hydrocarbons are also being investigated for their electronic properties, the azuleno[1,2-d] oup.comnih.govthiazole skeleton represents a promising platform for developing new p-type or n-type semiconductors for OFETs.
Photochromic Systems
Photochromic materials, which undergo reversible color changes upon exposure to light, are essential for applications like molecular switches, optical data storage, and smart windows. While there is no specific research detailing the photochromic behavior of azuleno[1,2-d] oup.comnih.govthiazole, azulene derivatives have been utilized in the construction of photoswitches and molecular logic gates. nih.govacs.org The mechanism often involves the isomerization of an attached photoactive unit, with the azulene core acting as a reporter or modulator of the electronic state. The fusion with a thiazole ring could influence the energetics of the photoisomerization process, potentially leading to new photochromic systems with tunable switching wavelengths and thermal stability. The study of related azothiophene dyes, which undergo Z/E photoisomerization, provides a model for how such systems can be designed and investigated. nih.gov
Fluorescent Materials and Probes
The development of fluorescent materials and probes for sensing and bioimaging is a significant area of materials science. The azulene core is an unconventional fluorophore due to its emission from the second excited singlet state (S2), resulting in a large Stokes shift. nih.govacs.org This property is highly desirable for fluorescent probes as it minimizes self-quenching and reduces background signal.
A notable example is a chemodosimeter based on an azulene scaffold with a boronate ester receptor, designed as a two-photon fluorescent probe for reactive oxygen species (ROS). nih.gov The probe itself is non-fluorescent, but upon oxidation by analytes like peroxynitrite or hydrogen peroxide, it converts to a highly fluorescent 6-hydroxyazulene derivative. nih.govacs.org This "turn-on" mechanism allows for sensitive detection of ROS in biological systems. nih.gov
The thiazole ring is also a key component in many fluorescent dyes, such as Thiazole Orange, which exhibits a significant fluorescence enhancement upon binding to nucleic acids or when its torsional motion is restricted. mdpi.com Fusing the highly fluorescent azulene system with the electronically versatile thiazole ring could produce novel fluorophores with unique properties, including solvatofluorochromism (color change with solvent polarity) due to intramolecular charge transfer, making them suitable for use as environmental or analyte-specific probes. acs.org
| Property | AzuFluor 483-Bpin (Probe 1) nih.gov | Oxidation Product (Compound 2) nih.govacs.org |
| Fluorescence | Near-negligible | Strong |
| Excitation Max (λex) | 350 nm | 350 nm |
| Emission Max (λem) | N/A | 483 nm |
| Stokes Shift | N/A | 148 nm |
| Application | Fluorescent probe for ROS | Fluorescent reporter |
This interactive table summarizes the photophysical properties of an azulene-based fluorescent probe and its active form.
Development of Functional Materials with Tunable Properties
A key advantage of the azuleno[1,2-d] oup.comnih.govthiazole framework is the potential for creating functional materials with precisely tunable properties. The inherent dipolar nature of azulene, with its electron-rich five-membered ring and electron-poor seven-membered ring, makes it highly responsive to substituent effects. wikipedia.org Electrophilic substitution typically occurs at the 1- and 3-positions of the azulene core. nih.gov
Future Research Directions
Exploration of Novel and Efficient Synthetic Pathways
Current literature points towards the synthesis of azuleno[1,2-d] rsc.orgthiazole (B1198619) through the deamination of 2-aminoazuleno[2,1-d]thiazoles, which are themselves prepared from ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate. Future research should focus on developing more direct and efficient synthetic routes.
Key areas for investigation include:
One-Pot Syntheses: Designing multi-component reactions that combine readily available azulene (B44059) and thiazole precursors in a single, efficient step.
Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions to construct the fused ring system, potentially offering milder reaction conditions and higher yields.
Flow Chemistry: Utilizing continuous flow reactors to optimize reaction parameters, enhance safety, and allow for scalable production.
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve yields, a technique that has proven effective for other thiazole derivatives.
Investigation of Underexplored Reactivity Profiles
The reactivity of Azuleno[1,2-d] rsc.orgthiazole is largely uncharted territory. Based on the known chemistry of its constituent rings, a number of reactions can be predicted and should be investigated.
Potential reactions to explore:
Electrophilic and Nucleophilic Substitutions: The azulene and thiazole rings both have sites susceptible to substitution, and understanding the regioselectivity of these reactions is crucial.
Oxidation and Reduction: Probing the behavior of the molecule with various oxidizing and reducing agents will provide insight into its electronic properties and stability.
Cycloaddition Reactions: Investigating the potential for [8+2] cycloadditions, a characteristic reaction of azulenes, could lead to novel, complex polycyclic structures.
Metal-Catalyzed Cross-Coupling: Utilizing the thiazole ring as a handle for reactions like Suzuki, Stille, and Heck couplings to introduce a wide range of functional groups.
Application of Advanced Spectroscopic and Structural Techniques
A thorough characterization of Azuleno[1,2-d] rsc.orgthiazole is essential for understanding its fundamental properties. While basic spectroscopic data may exist, a more in-depth analysis using modern techniques is warranted.
| Spectroscopic Technique | Information to be Gained |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition confirmation. nih.gov |
| 1H and 13C Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation, including the assignment of all proton and carbon signals. The chemical shifts of thiazole ring protons, typically between 7.27 and 8.77 ppm, can confirm the aromatic character. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional group vibrations within the molecule. nih.gov |
| UV-Visible Spectroscopy | Information on the electronic transitions and the extent of conjugation within the fused system. The absorption patterns can reveal intramolecular charge transfer interactions. nih.gov |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. |
| Fluorescence Spectroscopy | Investigation of the molecule's emissive properties and potential as a fluorophore. |
Deeper Computational Analysis for Property Prediction and Mechanism Understanding
Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the electronic structure, properties, and reactivity of Azuleno[1,2-d] rsc.orgthiazole.
Areas for computational investigation:
Density Functional Theory (DFT) Calculations: To model the geometry, electronic structure, and spectroscopic properties of the molecule. iau.irmdpi.com These calculations can also be used to predict the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. mdpi.com
Time-Dependent DFT (TD-DFT): To simulate UV-Vis spectra and gain insight into the nature of electronic transitions. iau.ir
Reaction Mechanism Studies: To model the transition states and intermediates of proposed reactions, thereby elucidating reaction pathways and predicting product distributions.
Substituent Effects: To computationally screen the impact of different functional groups on the electronic and optical properties of the azuleno[1,2-d] rsc.orgthiazole core. iau.ir
Design and Synthesis of Highly Functionalized Derivatives with Tailored Properties
The functionalization of the Azuleno[1,2-d] rsc.orgthiazole scaffold is key to tuning its properties for specific applications. Future research should focus on the strategic introduction of various substituents to modulate its electronic, optical, and biological characteristics.
Strategies for functionalization:
Targeted Substitution: Utilizing the reactivity profile established in section 7.2 to selectively introduce functional groups at specific positions on both the azulene and thiazole rings.
"Scaffold Hopping" Strategies: Using the core azuleno[1,2-d] rsc.orgthiazole structure as a novel building block in medicinal chemistry to develop new classes of compounds with potential therapeutic applications. nih.gov
Polymerizable Groups: Introducing moieties that allow for the incorporation of the azuleno[1,2-d] rsc.orgthiazole unit into conjugated polymers for materials science applications.
Integration of Azuleno[1,2-d]benchchem.comrsc.orgthiazole into Complex Supramolecular Architectures
The unique electronic and structural features of Azuleno[1,2-d] rsc.orgthiazole make it an attractive component for the construction of supramolecular assemblies with novel functions.
Future research in this area could involve:
Host-Guest Chemistry: Investigating the ability of the azulene moiety to form inclusion complexes with cyclodextrins or other host molecules.
Self-Assembly: Designing derivatives with recognition motifs (e.g., hydrogen bonding sites, metal-coordinating ligands) that can self-assemble into well-defined nanostructures such as wires, sheets, or spheres.
Molecular Switches: Exploring the potential to create systems where the properties of the supramolecular assembly can be reversibly altered by external stimuli such as light, pH, or redox potential, leveraging the inherent properties of the azulene core.
Surface Modification: Anchoring Azuleno[1,2-d] rsc.orgthiazole derivatives to surfaces to create functional materials with tailored electronic or sensing properties.
Q & A
Basic: What are the standard synthetic methodologies for Azuleno[1,2-<i>d</i>][1,3]thiazole, and how can reaction yields be optimized?
Answer:
Azuleno[1,2-<i>d</i>][1,3]thiazole derivatives are typically synthesized via cyclization reactions or Friedel-Crafts acylation under solvent-free conditions. For example, fused thiazole derivatives can achieve yields of 90–96% using Eaton’s reagent, which acts as both a catalyst and dehydrating agent . Key optimization strategies include:
- Substrate purity : Use commercially available reagents without further purification to minimize side reactions.
- Reaction monitoring : Thin-layer chromatography (TLC) on silica gel with UV detection ensures reaction progress tracking .
- Temperature control : Maintain precise temperatures during cyclization to avoid decomposition.
Advanced: How can computational methods aid in designing novel Azuleno[1,2-<i>d</i>][1,3]thiazole derivatives with enhanced bioactivity?
Answer:
Molecular docking and density functional theory (DFT) calculations are critical for predicting interactions between thiazole derivatives and biological targets (e.g., enzymes or receptors). For instance:
- Docking studies : Analyze binding affinities to anti-proliferative targets like kinase inhibitors, as demonstrated in quinoxaline-triazole hybrids .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide synthetic prioritization.
Basic: What safety protocols are essential when handling Azuleno[1,2-<i>d</i>][1,3]thiazole in the laboratory?
Answer:
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Mandatory precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Engineering controls : Use fume hoods for reactions involving volatile intermediates.
- First-aid measures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Advanced: How can researchers address contradictions in reported physicochemical data for Azuleno[1,2-<i>d</i>][1,3]thiazole?
Answer:
Existing safety data sheets lack critical parameters like melting points, solubility, and stability . To resolve discrepancies:
- Experimental validation : Perform differential scanning calorimetry (DSC) for melting behavior and thermogravimetric analysis (TGA) for decomposition profiles.
- Cross-reference analogs : Compare with structurally similar thiadiazoles, where X-ray crystallography confirmed stability trends in fused systems .
Basic: What spectroscopic techniques are most effective for characterizing Azuleno[1,2-<i>d</i>][1,3]thiazole derivatives?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons and heterocyclic carbon environments.
- UV-Vis spectroscopy : Detect π→π* transitions in the azulene-thiazole conjugated system.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced: What strategies mitigate low yields in cross-coupling reactions involving Azuleno[1,2-<i>d</i>][1,3]thiazole?
Answer:
Cross-coupling (e.g., Suzuki or Sonogashira) often faces challenges due to steric hindrance. Solutions include:
- Catalyst optimization : Use Pd(PPh3)4 with bulky ligands to enhance selectivity.
- Microwave-assisted synthesis : Reduce reaction times and improve homogeneity, as shown in thiadiazole cross-coupling .
Basic: What are the known biological activities of Azuleno[1,2-<i>d</i>][1,3]thiazole derivatives?
Answer:
Thiazole cores exhibit antiviral, antimicrobial, and antitumor properties. For example:
- Antiproliferative effects : Quinoxaline-linked thiazoles show activity against cancer cell lines via kinase inhibition .
- Antimicrobial activity : Substituted thiazoles disrupt bacterial membrane synthesis .
Advanced: How can stability issues in Azuleno[1,2-<i>d</i>][1,3]thiazole storage be addressed for long-term studies?
Answer:
Instability under ambient conditions requires:
- Inert atmosphere storage : Use argon-filled desiccators to prevent oxidation.
- Lyophilization : Convert solutions to stable powders, as demonstrated for hygroscopic thiazoles .
Basic: What regulatory compliance steps are necessary for publishing research on this compound?
Answer:
- GHS compliance : Clearly label hazards (H302, H315, etc.) in manuscripts .
- Ecotoxicity data : Include biodegradation and bioaccumulation studies, even if preliminary .
Advanced: How can mechanistic studies elucidate the role of Azuleno[1,2-<i>d</i>][1,3]thiazole in catalytic processes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
